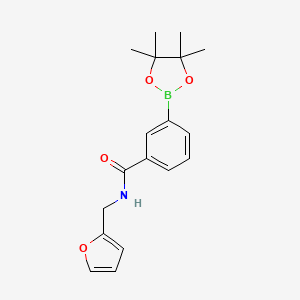

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester

Description

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is a boronic acid derivative featuring a furfurylaminocarbonyl substituent at the meta-position of the benzene ring, with a pinacol ester protecting the boronic acid group. This compound is a valuable intermediate in medicinal chemistry, particularly as a scaffold for synthesizing bioactive molecules with benzofuran cores . The pinacol ester enhances stability, making it suitable for Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organoboron chemistry .

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22BNO4/c1-17(2)18(3,4)24-19(23-17)14-8-5-7-13(11-14)16(21)20-12-15-9-6-10-22-15/h5-11H,12H2,1-4H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNRULQRLNZAGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674673 | |

| Record name | N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073353-63-5 | |

| Record name | N-(2-Furanylmethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073353-63-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(Furan-2-yl)methyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [3-(Furfurylamino-1-carbonyl)phenyl]boronic acid pinacol ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester typically involves the reaction of furfurylamine with benzeneboronic acid pinacol ester under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and flow rate, ensuring high yield and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophiles like amines, thiols, and halides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile involved .

Scientific Research Applications

Organic Synthesis

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester is utilized as a versatile building block in organic synthesis. Its boronic acid functionality allows for participation in cross-coupling reactions, such as Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds. This property makes it valuable for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Anticancer Activity

Recent studies have indicated that boronic acid derivatives exhibit potential anticancer properties. Research has shown that compounds similar to this compound can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Drug Development

The compound's ability to form reversible covalent bonds with biomolecules enhances its potential as a therapeutic agent. It may serve as a lead compound for developing drugs targeting specific enzymes or receptors involved in disease pathways.

Bioconjugation Techniques

The boronic acid moiety allows for selective binding to diols, making it useful in bioconjugation strategies. This application is crucial for developing targeted drug delivery systems where the compound can be conjugated to antibodies or other biomolecules for enhanced specificity in therapeutic applications.

Material Science

In material science, boronic esters are employed in the development of polymeric materials with tailored properties. The unique reactivity of boronic acids enables the creation of dynamic covalent networks, which can be utilized in smart materials that respond to environmental stimuli.

Case Study 1: Anticancer Properties

A study evaluating the cytotoxic effects of various boronic acid derivatives on cancer cell lines demonstrated that compounds with similar structures to this compound exhibited significant inhibition of cell growth in A549 (lung carcinoma) and HepG2 (liver carcinoma) cell lines. The IC50 values ranged from 4 to 10 µM, indicating promising anticancer activity .

Case Study 2: Drug Development

In a recent investigation into novel drug candidates targeting proteasome inhibition, researchers synthesized derivatives of boronic acids, including the target compound. The study highlighted the importance of structural modifications on biological activity and established a structure-activity relationship (SAR) that could guide future drug design efforts .

Mechanism of Action

The mechanism by which 3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester exerts its effects involves the interaction of the boronic ester group with various molecular targets. The boronic ester can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in chemical biology and medicinal chemistry. The compound’s reactivity is influenced by the electronic and steric properties of the furfurylaminocarbonyl group, which can modulate its interaction with different targets .

Comparison with Similar Compounds

Structural and Functional Group Variations

Boronic acid pinacol esters are distinguished by their substituents, which modulate reactivity, solubility, and applications. Below is a comparative analysis of key analogs:

Table 1: Comparative Analysis of Benzeneboronic Acid Pinacol Esters

*Estimated based on structural analogs.

Biological Activity

3-(Furfurylaminocarbonyl)benzeneboronic acid pinacol ester (CAS No. 1073353-63-5) is a boronic acid derivative that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound is characterized by its boron-containing moiety, which is known for interacting with various biological targets, including proteins and enzymes.

- Molecular Formula : C₁₈H₂₂BNO₄

- Molecular Weight : 327.18 g/mol

- Structure : The compound features a furfurylamine group attached to a benzeneboronic acid pinacol ester, which may influence its solubility and reactivity in biological systems.

Boronic acids, including this compound, are known to interact with diols and other biomolecules through reversible covalent bonding. This interaction can modulate the activity of enzymes, particularly those involved in glycosylation processes. The presence of the furfuryl group may also enhance the compound's affinity for specific biological targets, potentially leading to increased efficacy in therapeutic applications.

Antibacterial and Antiviral Properties

Boronic acids have been explored for their antibacterial and antiviral activities. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with viral replication processes. Although direct studies on this particular ester are scarce, the general trend in literature supports the hypothesis that it may exhibit similar properties .

Enzyme Inhibition

The ability of boronic acids to act as enzyme inhibitors is well-documented. They can inhibit serine proteases and other enzymes by mimicking natural substrates or cofactors. The specific interactions of this compound with target enzymes remain an area for further research but could provide insights into its therapeutic potential.

Case Studies and Research Findings

- Study on Boronic Acids in Cancer Therapy :

- Antibacterial Activity Assessment :

- Enzyme Inhibition Studies :

Safety Profile

According to safety data sheets, this compound does not exhibit significant acute toxicity under normal laboratory conditions. However, standard precautions should be taken when handling chemicals of this nature .

Q & A

Q. How can researchers optimize the synthesis of 3-(furfurylaminocarbonyl)benzeneboronic acid pinacol ester to improve yield and purity?

Methodological Answer: Optimization involves:

- Coupling Reaction Conditions : Use anhydrous solvents (e.g., THF or DCM) and coupling agents like EDC/HOBt to activate the carboxylic acid group of 3-carboxybenzeneboronic acid pinacol ester before reacting with furfurylamine. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or use preparative HPLC to isolate the product. Confirm purity via H NMR (e.g., verifying disappearance of amine protons at δ 1.5–2.5 ppm) and LC-MS .

- Yield Enhancement : Pre-activate the boronic ester with Lewis acids like MgSO₄ to stabilize reactive intermediates during coupling .

Q. What analytical techniques are critical for characterizing this compound, and how should researchers interpret conflicting spectral data?

Methodological Answer:

- NMR Analysis : Use B NMR to confirm the integrity of the boronic ester (peak near δ 30 ppm). For H NMR, resolve ambiguities in aromatic proton signals (δ 6.5–8.0 ppm) by comparing with DFT-calculated chemical shifts .

- Mass Spectrometry : High-resolution MS (HRMS) should match the exact mass of the molecular ion (e.g., C₁₈H₂₃BN₂O₄⁺ requires m/z 350.1742). Discrepancies may indicate hydrolysis of the pinacol ester .

- Contradiction Resolution : If IR spectra show unexpected carbonyl stretches (e.g., ~1700 cm⁻¹), recheck for unreacted starting materials or side products via 2D NMR (COSY, HSQC) .

Q. What are the recommended storage and handling protocols to ensure compound stability?

Methodological Answer:

- Storage : Store at –20°C under inert gas (argon) in sealed, amber vials to prevent hydrolysis of the boronic ester. Desiccants like silica gel should be used in storage containers .

- Handling : Conduct reactions under nitrogen atmosphere to avoid oxidation. Use gloveboxes for moisture-sensitive steps (e.g., Suzuki-Miyaura couplings) .

Advanced Research Questions

Q. How can this compound be applied in the design of covalent organic frameworks (COFs), and what challenges arise in crystallinity control?

Methodological Answer:

- COF Synthesis : React the boronic ester with polyols (e.g., hexahydroxytriphenylene) via solventothermal conditions (e.g., mesitylene/dioxane at 120°C). Monitor crystallinity via powder XRD; a staggered (P6₃/mmc) or eclipsed (P6/mmm) structure indicates successful polymerization .

- Challenges : Poor crystallinity may result from competing side reactions (e.g., hydrolysis). Mitigate by optimizing monomer ratios (1:1 molar) and reaction time (72–96 hours) .

Q. What mechanistic insights explain discrepancies in catalytic performance during Suzuki-Miyaura cross-coupling reactions?

Methodological Answer:

- Contradiction Analysis : Variability in catalytic activity (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) may stem from steric hindrance from the furfurylaminocarbonyl group. Use DFT calculations to model transition states and identify steric barriers .

- Method Adjustment : Introduce bulky ligands (e.g., SPhos) to stabilize the palladium intermediate. Monitor reaction kinetics via in situ F NMR if fluorinated substrates are used .

Q. How can researchers leverage this compound in chiral derivatization protocols for stereochemical analysis?

Methodological Answer:

- Derivatization Strategy : React with chiral amines (e.g., (R)-α-methylbenzylamine) to form diastereomeric complexes. Analyze via C NMR; distinct shifts (Δδ > 0.1 ppm) confirm successful discrimination .

- Optimization : Use CDCl₃ as a solvent to enhance solubility of diastereomers. Validate enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported biological activity (e.g., kinase inhibition) across studies?

Methodological Answer:

- Assay Standardization : Re-evaluate activity under uniform conditions (e.g., ATP concentration = 10 µM, pH 7.4). Use isothermal titration calorimetry (ITC) to confirm binding constants .

- Structural Confounders : Check for boronic ester hydrolysis in buffer (e.g., PBS), which generates free boronic acid with altered activity. Stabilize the compound with 1% DMSO in assays .

Safety and Compliance

Q. What are the critical safety considerations for scaling up reactions involving this compound?

Methodological Answer:

- Thermal Hazards : Conduct DSC analysis to identify exothermic decomposition thresholds (>150°C). Use jacketed reactors for temperature control during exothermic steps .

- Waste Disposal : Hydrolyze residual boronic esters with aqueous NaOH (1 M) before incineration. Follow EPA guidelines for boron-containing waste .

Tables

Q. Table 1. Key Spectral Data for Quality Control

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.